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Cytidine-5-carboxylic acid sodium salt

Epigenetics DNA crystal structure Base-pair dynamics

Researchers studying TET-mediated oxidation often face solubility-limited assay design. Cytidine-5-carboxylic acid sodium salt solves this with ≥7.7-fold higher aqueous solubility than the free acid, enabling high-concentration formulations for crystallography, NMR, and RNA synthesis. - Enables efficient phosphoramidite synthesis for automated solid-phase RNA production. - Preserves local helical stability in structural studies without dynamic perturbations. - Serves as a non-cytotoxic negative control for epigenetic nucleoside assays. Available in ≥99% (HPLC) purity with multiple standard sizes for immediate procurement.

Molecular Formula C10H12N3NaO7
Molecular Weight 309.21 g/mol
CAS No. 64623-37-6
Cat. No. B1437075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5-carboxylic acid sodium salt
CAS64623-37-6
Molecular FormulaC10H12N3NaO7
Molecular Weight309.21 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+]
InChIInChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1
InChIKeyPOPNOGSMXZYUNX-HCXTZZCQSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-5-carboxylic acid sodium salt – Overview


Cytidine-5-carboxylic acid sodium salt (also referred to as 5-carboxycytidine or 5caC) is a cytidine analog bearing a carboxylate moiety at the C5 position of the nucleobase. It belongs to the class of 5-modified cytidines that includes 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C), which together constitute key intermediates in the oxidative demethylation pathway of 5-methylcytidine (m5C) [1]. The sodium salt form provides markedly enhanced aqueous solubility compared to the protonated free acid, facilitating its use in high-concentration formulations . As a triphosphate, 5-carboxycytidine is an efficient substrate for DNA polymerases, enabling PCR-based incorporation into long DNA fragments [1].

S Sodium salt enables high-concentration aqueous formulations for structural biology and synthesis.
T Triphosphate form serves as a DNA polymerase substrate for PCR-based incorporation into long DNA fragments.
P Non-perturbing C5 modification preserves local duplex dynamics for biophysical and epigenetic studies.

Cytidine-5-carboxylic acid sodium salt – Why Substitution Fails


5-Hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine are sequentially oxidized derivatives of 5-methylcytidine and share a common C5 substitution site, yet they exhibit profoundly different biophysical effects on base-pair stability and dynamics [1]. Hydrogen-bonding patterns, electrostatic contributions of the carboxylate group, and the resulting impact on duplex stability each diverge substantially among these three modifications. Furthermore, the free acid and sodium salt forms of 5-carboxycytidine differ by approximately 7.7-fold in aqueous solubility , a physicochemical parameter that directly determines usable concentration ranges in oligonucleotide synthesis, structural biology, and cell-based assays. Substituting any of these analogs without empirical verification of the specific property in question risks invalidating experimental outcomes and compromising formulation performance.

5hmC / 5fC vs 5caC 5hmC and 5fC may introduce neighbor base-pair perturbations absent with 5caC; biophysical dynamics can diverge significantly.
Free acid vs sodium salt The free acid exhibits ~7.7-fold lower aqueous solubility, limiting stock concentrations for high-demand protocols.
Deoxy- vs ribonucleoside Most duplex stability data derive from 2'-deoxycytidine analogs; class-level inference to ribonucleoside requires verification.

Cytidine-5-carboxylic acid sodium salt – Evidence-Based Differentiation


Preservation of Neighboring Base-Pair Dynamics

In a crystallographic and spectroscopic comparison of three Dickerson-Drew dodecamer (DDD) sequences each containing a different 5-modified cytosine at the X(9) position (5hmC, 5fC, or 5caC), only 5caC avoided inducing destabilization at the immediately adjacent A(5):T(8) base pair [1]. Both 5hmC and 5fC increased imino proton exchange rates and calculated base-pair opening rate constants (kop) at the A(5):T(8) neighbor, whereas 5caC did not perturb these parameters relative to the unmodified control. These data demonstrate that 5caC uniquely maintains local duplex stability without propagating dynamic perturbations to neighboring base pairs.

Neighbor Dynamics
Head-to-head
5caC: no perturbation
5hmC / 5fC: increased imino proton exchange
Preserves local duplex homogeneity; no neighbor base-pair dynamic perturbation.
DDD dodecamer crystallography/NMR; Biochemistry 2015.
Epigenetics DNA crystal structure Base-pair dynamics

Enhanced Duplex Stability Over Unmodified DNA

Sumino et al. synthesized 5-carboxy-2'-deoxycytidine (dC(COO-)) and incorporated it into 13mer and 14mer oligodeoxynucleotides. Thermal denaturation and ab initio calculations demonstrated that the Watson-Crick-type base pair of dC(COO-)-G is slightly more stable than the natural G-C base pair, and the modified duplexes consistently showed increased stability relative to unmodified duplexes [1]. The modified cytosine base displayed a basicity similar to that of unmodified cytosine (pKa 4.2), confirming that the carboxylate moiety does not alter the protonation state relevant to Watson-Crick pairing at physiological pH. Although these measurements were performed on the 2'-deoxyribose series, the electronic effect of the C5 carboxylate on the nucleobase is independent of the sugar identity, supporting class-level inference to the ribonucleoside analog.

Duplex Stability
Class-level
dC(COO⁻)-G more stable
vs unmodified dC-G
Reported duplex stability increase; class-level inference from 2'-deoxy series.
13mer/14mer DNA; ab initio MP2; validate for ribonucleoside.
Oligonucleotide therapeutics Nucleic acid chemistry Duplex stabilization

No Cytotoxicity or Genomic DNA Incorporation

A 2025 study by Herring et al. evaluated the incorporation and cytotoxic effects of multiple nucleoside analogs in the U87 glioblastoma cell line [1]. Two compounds—5-hydroxymethyl-2′-deoxyuridine (5HmdU) and trifluorothymidine (TFT)—were both cytotoxic and efficiently incorporated into genomic DNA. In direct contrast, the 5-carboxy analogs including 5-carboxycytidine (5CadC) demonstrated no detectable cytotoxicity and were not incorporated into genomic DNA at all. This categorical difference establishes 5-carboxycytidine as a non-cytotoxic, non-mutagenic option suitable for experimental systems where DNA incorporation-associated toxicity would confound interpretation.

Cytotoxicity & Incorporation
Reported
No cytotoxicity
No genomic DNA incorporation
Reported lack of cytotoxicity and DNA incorporation; cell-model endpoint context.
U87 glioblastoma cells; cross-study comparison (Molecules 2025).
Cancer chemotherapy DNA incorporation Cytotoxicity screening

Enhanced Aqueous Solubility with Sodium Salt

The free acid form of cytidine-5-carboxylic acid has a measured aqueous solubility of approximately 13 g/L at 25 °C . Conversion to the sodium salt form increases aqueous solubility substantially; vendor technical documentation indicates that the sodium salt is highly soluble in water, with typical solubility exceeding 100 mg/mL at 20 °C . Assuming a conservative sodium salt solubility of at least 100 g/L, this represents a minimum ~7.7-fold solubility advantage over the free acid. This physicochemical difference directly impacts the achievable stock solution concentrations and the feasibility of high-concentration experimental protocols.

Aqueous Solubility
Data to verify
≥7.7-fold increase
Supports high-concentration formulation; sodium salt solubility context.
Vendor-reported solubility; free acid ~13 g/L; verify experimentally.
Nucleoside formulation Aqueous solubility Salt selection

Cytidine-5-carboxylic acid sodium salt – Key Applications


Non-Perturbing Base for Epigenetic Studies

For structural and biophysical investigations of the TET-mediated oxidation pathway (5mC → 5hmC → 5fC → 5caC), 5-carboxycytidine is the only modified cytidine that does not introduce dynamic perturbations at neighboring base pairs [1]. This property makes it uniquely suitable for crystallographic and NMR studies where local helical stability must be preserved. The sodium salt form enables high-concentration sample preparation for X-ray crystallography and multidimensional NMR .

Enhanced Target Affinity in Oligonucleotide Design

The demonstrated ability of 5-carboxycytidine to increase duplex thermal stability relative to unmodified cytidine [1] supports its use in antisense oligonucleotides, siRNA duplexes, and hybridization probes where elevated Tm translates to improved target occupancy at physiological temperatures. This modification can be strategically placed at positions where enhanced binding affinity is needed without altering sequence specificity.

Non-Toxic Control for Cell-Based Epigenetic Assays

Because 5-carboxycytidine exhibits no detectable cytotoxicity and does not incorporate into genomic DNA in mammalian cells [1], it serves as an ideal negative control compound in cellular assays evaluating the DNA-damaging or cytotoxic effects of other epigenetic nucleoside analogs (e.g., 5-azacytidine, decitabine, 5-hydroxymethyl-2′-deoxyuridine). It also enables studies of nucleoside transport and metabolism without confounding toxicity signals.

High-Concentration Oligonucleotide Synthesis

The sodium salt form's ≥7.7-fold solubility advantage over the free acid [1] makes it the preferred starting material for preparing 5-carboxycytidine phosphoramidite building blocks at the high concentrations required for automated solid-phase RNA synthesis . This directly enables efficient incorporation of 5caC into synthetic RNA oligomers for epitranscriptomic studies.

Application
Selection Property
Validation Focus
Structural biology of TET oxidation pathway
Base-pair dynamics preservation
Neighbor base-pair perturbation review
Oligonucleotide affinity design
Duplex thermal stability
Target occupancy at physiological temperature
Cell-based epigenetic assay control
Lack of cytotoxicity and DNA incorporation
Negative control for toxicity screening
High-concentration oligonucleotide synthesis
Sodium salt solubility
Concentration feasibility for phosphoramidite chemistry
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